1H-Indole, 3-acetyl-1-[(4-methylphenyl)sulfonyl]-2-phenyl-
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Overview
Description
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a phenyl group, a tosyl group, and an indole moiety, making it a versatile molecule in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be achieved through Fischer indole synthesis.
Tosylation: The indole derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the tosylated indole with a phenylacetyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents include acids, bases, oxidizing agents, and reducing agents. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives:
1-(1H-indol-3-yl)ethan-1-one: Lacks the tosyl and phenyl groups, resulting in different chemical properties and biological activities.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: Contains additional phenyl groups, which may enhance its binding affinity to certain targets.
N-arylsulfonyl-3-acetylindole: Similar in structure but with variations in the aryl and acetyl groups, leading to different pharmacological profiles.
The uniqueness of 1-(2-Phenyl-1-tosyl-1H-indol-3-yl)ethan-1-one lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
62367-67-3 |
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Molecular Formula |
C23H19NO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-2-phenylindol-3-yl]ethanone |
InChI |
InChI=1S/C23H19NO3S/c1-16-12-14-19(15-13-16)28(26,27)24-21-11-7-6-10-20(21)22(17(2)25)23(24)18-8-4-3-5-9-18/h3-15H,1-2H3 |
InChI Key |
HSYRKOPYUKTLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C4=CC=CC=C4)C(=O)C |
Origin of Product |
United States |
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